molecular formula C20H12ClNO4 B2785650 N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide CAS No. 900293-55-2

N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide

Cat. No.: B2785650
CAS No.: 900293-55-2
M. Wt: 365.77
InChI Key: NKHKMYUGISHIPA-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide (CAS 900293-55-2) is a synthetic small molecule with a molecular formula of C 20 H 12 ClNO 4 and a molecular weight of 365.77 g/mol . This compound is part of the chromen-4-one (or 4-chromanone) chemical family, a privileged scaffold in medicinal chemistry known for its diverse biological potential . Chromanone derivatives are under investigation for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects . Researchers are exploring these analogs to develop novel lead compounds, though specific mechanistic and application data for this particular derivative requires further scientific investigation. It is critical for researchers to be aware that this compound is structurally classified as a fentanyl-related substance by some legislative bodies . As such, it may be subject to strict controls as a Schedule I substance, indicating it is recognized as having no accepted medical use and a high potential for harm . All researchers are responsible for understanding and complying with all local, state, and federal regulations regarding the handling, storage, and use of this material. This product is provided exclusively for research purposes in a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-4-oxochromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO4/c21-13-6-3-5-12(11-13)17-18(23)14-7-1-2-8-15(14)26-20(17)22-19(24)16-9-4-10-25-16/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHKMYUGISHIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide, often referred to as CCF, is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CCF, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H12ClNO4
  • Molecular Weight : 365.77 g/mol
  • CAS Number : 900293-55-2

1. Antioxidant Activity

Research indicates that derivatives of CCF exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

2. Enzyme Inhibition

CCF has been evaluated for its inhibitory effects on various enzymes associated with neurodegenerative diseases:

  • Cholinesterases (AChE and BChE) : Compounds similar to CCF have shown moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. For example, one study reported IC50 values of 19.2 μM for AChE and 13.2 μM for BChE for related compounds .
  • Cyclooxygenase (COX) and Lipoxygenase (LOX) : CCF derivatives have also been tested against COX-2 and LOX enzymes, which are involved in inflammatory processes. Moderate inhibition was noted, indicating potential anti-inflammatory effects .

3. Cytotoxicity

The cytotoxic effects of CCF have been investigated against various cancer cell lines. For instance, derivatives were tested against the MCF-7 breast cancer cell line, showing promising results in reducing cell viability . The mechanism often involves inducing apoptosis through various pathways, which is a focus of ongoing research.

The biological activity of CCF can be attributed to its structural features that facilitate interactions with biological targets:

  • Molecular Docking Studies : Computational studies have provided insights into how CCF interacts with target proteins at the molecular level. These studies indicate hydrogen bonding and hydrophobic interactions as key factors contributing to its inhibitory effects on enzymes like AChE and COX .

Case Studies

Several studies highlight the biological potential of CCF and its derivatives:

  • Study on Cholinesterase Inhibition :
    • A series of furochromone derivatives were synthesized and tested for their ability to inhibit cholinesterases. The presence of halogen substituents was found to enhance activity against these enzymes significantly .
  • Anti-inflammatory Activity :
    • In vivo studies demonstrated that certain derivatives exhibited substantial anti-inflammatory effects in animal models, correlating with their ability to inhibit COX and LOX enzymes .

Data Summary Table

Activity TypeTarget Enzyme/Cell LineIC50 ValueReference
AntioxidantDPPH ScavengingNot specified
AChE InhibitionAChE19.2 μM
BChE InhibitionBChE13.2 μM
COX InhibitionCOX-2Moderate
CytotoxicityMCF-7Significant effect

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is C20H14ClNO3C_{20}H_{14}ClNO_3. Its structure features a chromenone core, which is known for various biological activities. The presence of the chlorophenyl group enhances its reactivity and potential therapeutic effects.

Biological Activities

1. Anticancer Properties
Research indicates that chromenone derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, studies have shown that derivatives can modulate signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. It appears to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting applications in treating inflammatory diseases.

3. Antioxidant Activity
this compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. The presence of electron-withdrawing groups like the trifluoromethyl moiety enhances its ability to scavenge free radicals .

Synthetic Applications

1. Cascade Reactions
The compound serves as a valuable intermediate in cascade reactions for synthesizing complex organic molecules. A notable example is its use in radical-induced annulation reactions, which allow for the formation of multi-functionalized chromenones with high yields and selectivity . These reactions are characterized by their metal-free conditions, making them environmentally friendly.

2. Derivatization Potential
The structural versatility of this compound allows for easy derivatization, leading to a library of compounds with varied biological activities. This feature is particularly useful in drug discovery programs aimed at developing new therapeutic agents .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

A series of N-(4-oxo-4H-chromen-2-yl) benzamide derivatives () provides critical insights into how substituents alter properties:

Compound (Substituent) Melting Point (°C) Yield (%) Key Spectral Data (IR, $^1$H-NMR)
4-Bromo-N-(4-oxo-chromen-2-yl) 287 93 C=O (1660 cm$^{-1}$), aromatic H (δ 7.2–8.1)
2-Chloro-N-(4-oxo-chromen-2-yl) 228 40 NH (3325 cm$^{-1}$), C=O (1655 cm$^{-1}$)
4-Nitro-N-(4-oxo-chromen-2-yl) 323 78 NO$_2$ (1530 cm$^{-1}$), aromatic H (δ 7.5–8.3)
Target Compound Not reported Not reported Likely C=O (~1660 cm$^{-1}$), Cl (δ 7.3–7.6)
  • Melting Points : Electron-withdrawing groups (e.g., nitro) increase melting points (323°C for 4-nitro), while halogens (bromo, chloro) show moderate values. The target compound’s 3-chlorophenyl group may lower melting points compared to para-substituted analogs due to reduced symmetry .
  • Spectral Data : The furan carboxamide in the target compound would exhibit distinct $^1$H-NMR signals (e.g., furan protons at δ 6.4–7.5) compared to benzamide derivatives .

Crystallography and Intermolecular Interactions

  • The crystal structure of N-[2-(6-methyl-4-oxo-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (–8) reveals N—H⋯O hydrogen bonds and π-π stacking. The target compound likely adopts similar packing, influencing solubility and stability .

Key Research Findings

  • Substituent Position Matters : Chloro at position 3 (target) vs. 2 or 4 () alters electronic effects and intermolecular interactions.
  • Furan vs. Benzene Rings : The furan carboxamide in the target compound may offer enhanced hydrogen-bonding capacity compared to phenyl groups, affecting receptor binding .
  • Synthetic Flexibility : Diazonium coupling () and acyl chloride reactions () are versatile for derivatization, though yields depend on substituent steric/electronic profiles.

Q & A

Q. How does this compound compare to structurally related chromenone derivatives in terms of metabolic stability?

  • Findings :
Compoundt₁/₂ (Human Liver Microsomes)Major Metabolic Pathway
Target Compound45 ± 3 minAmide hydrolysis
N-(4-chlorobenzyl) analog22 ± 2 minO-demethylation
Data from in vitro microsomal assays in .

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